Pinguisenol

Description

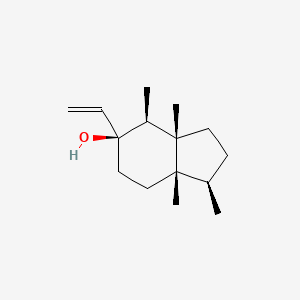

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,3aS,4S,5S,7aS)-5-ethenyl-1,3a,4,7a-tetramethyl-1,2,3,4,6,7-hexahydroinden-5-ol |

InChI |

InChI=1S/C15H26O/c1-6-15(16)10-9-13(4)11(2)7-8-14(13,5)12(15)3/h6,11-12,16H,1,7-10H2,2-5H3/t11-,12+,13+,14+,15-/m1/s1 |

InChI Key |

TUCSIUBDOHTKKQ-CAEXGNQWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@]1(CC[C@@]([C@H]2C)(C=C)O)C)C |

Canonical SMILES |

CC1CCC2(C1(CCC(C2C)(C=C)O)C)C |

Synonyms |

pinguisenol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Pinguisenol

Identification of Pinguisenol-Producing Organisms and Biological Sources

This compound is a sesquiterpenoid primarily found in the plant kingdom, specifically within the liverwort species. nih.govacs.org While research into microbial and marine sources is ongoing, liverworts remain the most significant and well-documented origin of this compound.

Microbial Sources and Fermentation

The direct production of this compound through microbial fermentation has not been extensively reported in scientific literature. Fermentation processes, which utilize microorganisms like bacteria and fungi to produce a wide range of chemical compounds, are a cornerstone of biotechnology. nih.govmdpi.comsusupport.com While mixed-culture fermentations can yield complex molecules, the synthesis of this compound via this method is not yet established. nih.gov The potential for genetically engineered microbes to produce this compound remains an area for future exploration.

Plant-Based Systems

Liverworts are the primary plant-based source of this compound. nih.govacs.org These non-vascular plants are known to produce a diverse array of secondary metabolites, including various terpenoids. gla.ac.uk this compound has been isolated from several species within the Porella genus of liverworts. researchgate.netresearchgate.netresearchgate.net

Table 1: Liverwort Species Containing this compound

| Genus | Species |

| Porella | Porella vernicosa complex (including P. macroloba and P. gracillima) researchgate.netresearchgate.net |

| Porella | Porella canariensis researchgate.netresearchgate.net |

| Porella | Porella chilensis researchgate.netresearchgate.net |

| Porella | Porella viridissima (detected) researchgate.net |

| Bazzania | Bazzania novae-zelandiae researchgate.netresearchgate.net |

| Ptychanthus | Ptychanthus striatus (related pinguisanes) researchgate.net |

| Drepanolejeunea | Drepanolejeunea madagascariensis (related pinguisanes) researchgate.net |

The chemical composition of liverworts can vary, and in some cases, this compound is a major component of the essential oil extracted from these plants. researchgate.netresearchgate.net The extraction is typically carried out using organic solvents. researchgate.netresearchgate.netresearchgate.net

Marine Organisms

While marine organisms are a rich source of novel natural products, the isolation of this compound from marine life has not been a primary focus of research. unit.nosoton.ac.uk Some related sesquiterpenoids have been found in marine organisms, but this compound itself is more strongly associated with terrestrial liverworts. researchgate.netnih.gov

Advanced Isolation and Purification Techniques for this compound from Complex Matrices

The isolation of this compound from its natural sources involves a series of sophisticated separation and purification techniques to separate it from a complex mixture of other compounds.

Chromatographic Separations (e.g., HPLC, UPLC, GC)

Chromatographic techniques are fundamental to the isolation of this compound. gla.ac.uk These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. chromatographytoday.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and purification of natural products like this compound. tricliniclabs.comlabmanager.com It utilizes high pressure to pump a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). tricliniclabs.com The separation is based on the varying affinities of the compounds for the stationary and mobile phases. chromatographytoday.com Isocratic HPLC, where the mobile phase composition remains constant, has been used in the separation of pinguisane-type sesquiterpenoids. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase and higher pressures, resulting in faster and more efficient separations. gmpinsiders.com This technique offers improved resolution and sensitivity, which is beneficial for separating complex mixtures containing this compound. gmpinsiders.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. labmanager.com In GC, the sample is vaporized and carried by a gas (mobile phase) through a column. chromatographytoday.com Separation occurs based on the compound's boiling point and interaction with the stationary phase. chromatographytoday.com GC, often coupled with mass spectrometry (GC-MS), has been used to analyze the chemical composition of liverwort extracts, which would include this compound. nih.gov

Table 2: Comparison of Chromatographic Techniques

| Technique | Mobile Phase | Stationary Phase | Principle of Separation | Best Suited For |

| HPLC | Liquid | Solid | Polarity, affinity | Non-volatile compounds labmanager.com |

| UPLC | Liquid | Solid (smaller particles) | Polarity, affinity | Complex mixtures, high-throughput analysis gmpinsiders.com |

| GC | Gas | Liquid or Solid | Volatility, boiling point | Volatile compounds labmanager.com |

Countercurrent Chromatography and Other Preparative Methods

For larger-scale purification of this compound, preparative chromatographic methods are employed.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption of the sample. researchgate.netchromatographyonline.comresearchgate.net It is particularly well-suited for the preparative separation of natural products. unige.ch In CCC, a liquid stationary phase is held in a column while a liquid mobile phase is pumped through it. researchgate.net The separation is based on the differential partitioning of the compounds between the two immiscible liquid phases. aocs.org This technique allows for high sample loading and recovery, making it an efficient method for obtaining pure this compound from crude extracts. chromatographyonline.comresearchgate.net

Other preparative methods include traditional column chromatography over silica (B1680970) gel, which is a common first step in the purification process following initial solvent extraction. mdpi.com

Enrichment Strategies for Trace Amounts of this compound

When this compound is present in trace amounts within a complex natural extract, specific enrichment strategies are necessary to increase its concentration prior to isolation and purification. While literature specifically detailing the enrichment of this compound is scarce, several techniques commonly applied to other sesquiterpenoids from plant and liverwort extracts can be considered highly relevant.

Successive Solvent Extraction:

A primary enrichment step involves successive extraction of the dried liverwort material with solvents of increasing polarity. nih.govfrontiersin.org This method fractionates the metabolome based on the solubility of the compounds. A typical sequence might involve:

Hexane Extraction: To remove highly nonpolar compounds like fats and waxes.

Dichloromethane or Chloroform Extraction: This fraction is often enriched in medium-polarity compounds, including many sesquiterpenoids like pinguisanes. researchgate.netbvsalud.orgresearchgate.netnih.govnih.govfrontiersin.org

Methanol Extraction: To isolate more polar compounds. nih.govfrontiersin.org

By analyzing each fraction, the one containing the highest concentration of this compound can be selected for further purification, effectively enriching the target compound from the bulk of the plant material. nih.govfrontiersin.org

Chromatographic Enrichment Techniques:

For the enrichment of trace natural products like this compound from a complex mixture, various chromatographic methods are employed. These techniques separate compounds based on their physical and chemical properties.

Medium Pressure Liquid Chromatography (MPLC): MPLC can be used as a preliminary separation step to fractionate the crude extract. mdpi.com It is often utilized to enrich bioactive compounds from natural product extracts before final purification by more advanced methods like HPLC. mdpi.com This pre-treatment can significantly increase the concentration of the target compound in a specific fraction. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has proven effective for the preparative isolation and purification of sesquiterpenoids from various plant sources. brieflands.combioline.org.brnih.govphcog.comresearchgate.net This method avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. brieflands.comnih.gov The selection of an appropriate two-phase solvent system is crucial for successful separation. brieflands.combioline.org.brnih.govphcog.com By optimizing the solvent system, HSCCC can be used to isolate and enrich sesquiterpenoids, like this compound, from a crude extract in a single step with high purity. nih.gov

Twin-Column Recycling Chromatography: This is an advanced chromatographic technique that can be used for the concentration and purification of substances present in very low concentrations in natural products. nih.gov The method involves an initial enrichment of the target compounds from the stock solution, followed by further separation and purification of the enriched fraction. nih.gov This technique has the potential to be applied for the preparation of trace substances like this compound. nih.gov

Solid-Phase Extraction (SPE): SPE is a sorptive enrichment method where specific cartridges are used to selectively adsorb the target compounds from a solution. researchgate.net By choosing the appropriate sorbent and elution solvents, it is possible to remove interfering compounds and concentrate the desired sesquiterpenoids.

The following table summarizes some of the solvent systems used in HSCCC for the enrichment of sesquiterpenoids from plant extracts, which could be adapted for this compound.

| Target Compounds | Plant Source | Solvent System (v/v/v/v) | Reference |

| Costunolide, Dehydrocostus | Saussurea lappa | Not specified, but a ternary solvent system was selected. | brieflands.com |

| Ixerin Z1, Ixerin Z, 11,13α-dihydroixerin Z | Ixeris sonchifolia | Ethyl acetate: n-butanol: methanol: water (4:6:1:20) | bioline.org.br |

| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide, Eupalinolide A, Eupalinolide B | Eupatorium lindleyanum | n-hexane:ethyl acetate:methanol:water (1:4:2:3) | nih.gov |

| Tussilagone and other sesquiterpenoids | Tussilago farfara | n-hexane:methanol:water (5:8:2) | phcog.com |

These enrichment strategies, particularly the chromatographic methods, offer powerful tools for isolating and concentrating this compound from complex liverwort extracts, even when it is present in trace quantities.

Elucidation of Pinguisenol S Molecular Architecture and Stereochemistry

Advanced Spectroscopic Characterization of Pinguisenol

The elucidation of this compound's intricate molecular framework relied on the synergistic application of multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and other spectroscopic methods. These analyses, particularly following its total synthesis, confirmed the proposed structure, which features a bicyclo[4.3.0]nonane core with a distinctive pattern of methylation and a key alcohol functional group.

NMR spectroscopy was the cornerstone in determining the detailed structure of this compound. One-dimensional (1D) and two-dimensional (2D) experiments were employed to map out the proton and carbon framework of the molecule and to establish the spatial relationships between atoms.

The ¹H NMR spectrum of this compound provides the initial information regarding the number and chemical environment of the hydrogen atoms. The spectrum displays characteristic signals for olefinic, methine, methylene, and methyl protons. The ¹³C NMR spectrum complements this by identifying the number of distinct carbon environments, including quaternary, methine, methylene, and methyl carbons, as well as the carbons of the double bond.

The specific chemical shifts (δ) observed for this compound in deuterated chloroform (CDCl₃) are detailed in the tables below.

Interactive ¹H NMR Data Table for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 5.40 | s | - | 1H | H-5 |

| 3.75 | t | 8.4 | 1H | H-9 |

| 2.50–2.42 | m | - | 1H | |

| 2.38–2.30 | m | - | 1H | |

| 2.10–2.01 | m | - | 2H | |

| 1.98–1.80 | m | - | 4H | |

| 1.07 | s | - | 3H | CH₃ |

| 1.05 | d | 6.9 | 3H | CH₃ |

Interactive ¹³C NMR Data Table for this compound Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| 146.4 | C |

| 122.9 | CH |

| 72.8 | CH |

| 51.0 | CH |

| 49.6 | C |

| 46.2 | C |

| 40.8 | CH |

| 38.4 | CH₂ |

| 34.6 | CH₂ |

| 31.2 | CH₂ |

| 29.8 | CH₂ |

| 23.4 | CH₃ |

| 18.2 | CH₃ |

Two-dimensional NMR experiments were crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the connectivity within the cyclohexane and cyclopentane rings, tracing the paths of adjacent protons (e.g., -CH-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This technique allows for the unambiguous assignment of carbon signals based on the previously identified proton signals from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the relative stereochemistry of the molecule. For this compound, NOESY correlations would confirm the cis-fusion of the rings and the relative orientation of the methyl groups and other substituents, providing a detailed three-dimensional picture of the molecule.

HRMS is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, electrospray ionization (ESI) HRMS was used to obtain an exact mass, which was then compared to the calculated mass for the proposed molecular formula, C₁₅H₂₄O. The close agreement between the found and calculated values provides strong evidence for the elemental composition of the molecule.

HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

IR and UV-Vis spectroscopy are used to identify the functional groups present within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds. The spectrum for this compound shows characteristic absorption bands that confirm the presence of specific functional groups. A strong, broad absorption around 3442 cm⁻¹ is indicative of an O-H stretching vibration from the alcohol group. Absorptions at 2954 cm⁻¹ correspond to C-H stretching of the alkane portions of the molecule, and a peak at 1655 cm⁻¹ signifies the C=C stretching of the double bond. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated π-electron systems. As this compound contains only an isolated double bond, it is not expected to show strong absorption in the standard UV-Vis range (200-800 nm). This lack of significant absorption is consistent with the proposed structure.

Characteristic IR Absorption Bands for this compound

| Wavenumber (νₘₐₓ, cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3442 | O-H Stretch | Alcohol |

| 2954 | C-H Stretch | Alkane |

| 1655 | C=C Stretch | Alkene |

| 1456 | C-H Bend | Alkane |

| 1376 | C-H Bend | Alkane |

X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound. While obtaining a single crystal of this compound suitable for X-ray diffraction has not been reported, the stereochemistry of its core structure was confirmed through the crystallographic analysis of a key synthetic intermediate. In the total synthesis by Yadav et al., the structure of a bicyclic ketone precursor was confirmed by X-ray crystallography (CCDC 1545177). acs.org This analysis unequivocally established the relative stereochemistry of the chiral centers in the ring system. Since the subsequent chemical transformations to convert this intermediate into this compound did not affect these stereocenters, the stereochemistry of the final natural product could be confidently assigned.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiroptical Methods for this compound Stereochemical Assignment

Chiroptical techniques are instrumental in determining the stereochemistry of chiral molecules by measuring their differential interaction with polarized light.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules containing chromophores. By comparing the experimentally measured ECD spectrum with quantum chemical predictions for different stereoisomers, the correct absolute configuration can be assigned. However, specific ECD spectra or detailed analyses for this compound are not documented in the available scientific literature.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound with respect to the wavelength of light. The resulting ORD curve, particularly the sign of the Cotton effect, can provide crucial information about the stereochemistry of the molecule. As with ECD, there is a lack of published ORD data specifically for this compound.

Computational Approaches in this compound Structure Elucidation

Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into molecular structure and dynamics.

Molecular Dynamics Simulations for Conformational Analysis

For flexible molecules, understanding the conformational landscape is crucial for accurate spectroscopic prediction. Molecular Dynamics (MD) simulations can explore the different conformations a molecule can adopt in solution, providing a Boltzmann-weighted average conformation that can be used for subsequent DFT calculations. There are no specific reports of MD simulations being performed to analyze the conformational preferences of this compound.

Biosynthetic Pathways and Genetic Foundations of Pinguisenol

Proposed Biosynthetic Route(s) to Pinguisenol

Detailed proposals or experimental validations of the biosynthetic pathway for this compound are not currently available in scientific literature. While the total synthesis of this compound has been achieved, this chemical synthesis route does not describe the natural enzymatic processes that may occur in living organisms.

Precursor Incorporation Studies (e.g., Stable Isotope Labeling)

There are no available scientific reports detailing precursor incorporation studies for the biosynthesis of this compound. Research employing techniques such as stable isotope labeling to trace the metabolic precursors and intermediates that form the this compound molecule has not been published.

Enzyme Identification and Characterization in this compound Biosynthesis

Specific enzymes responsible for catalyzing the various steps in the biosynthetic pathway of this compound have not been identified or characterized. There is no information available regarding the isolation, purification, or functional analysis of any enzymes involved in its formation.

Genetic Basis for this compound Production

The genetic foundation for the production of this compound in any organism has not been elucidated.

Identification and Cloning of this compound Biosynthetic Gene Clusters

There are no reports in the scientific literature on the identification, cloning, or characterization of a biosynthetic gene cluster responsible for this compound production. The genes encoding the enzymes that would constitute such a pathway remain unknown.

Gene Expression Analysis and Regulation

As the genes involved in this compound biosynthesis have not been identified, no studies on their expression or the regulatory mechanisms controlling their transcription and translation are available.

Synthetic Biology and Metabolic Engineering for this compound Production

Due to the lack of knowledge regarding the native biosynthetic pathway and the associated genes and enzymes, there are no published efforts in the fields of synthetic biology or metabolic engineering aimed at the production of this compound in heterologous hosts.

Heterologous Expression Systems for this compound

Currently, there is no published research detailing the heterologous expression of this compound. However, the established success in producing other sesquiterpenoids in microbial hosts provides a strong foundation for the future production of this compound. The general approach involves identifying the key enzymes in the biosynthetic pathway—a sesquiterpene synthase (STS) that catalyzes the cyclization of the universal precursor farnesyl pyrophosphate (FPP) to the pinguisane skeleton, and potentially cytochrome P450 monooxygenases (CYP450s) or other modifying enzymes that functionalize the skeleton to yield this compound. Once the corresponding genes are identified and isolated, they can be introduced into a suitable microbial host.

The most commonly utilized hosts for the production of sesquiterpenoids are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. escholarship.orgnih.gov Both organisms are well-characterized, have a vast array of genetic tools available for their manipulation, and are capable of providing the necessary precursor, FPP, through their native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.gov

For the hypothetical production of this compound, the gene encoding the putative this compound synthase would be cloned into an expression vector compatible with the chosen host. This vector would then be introduced into the microbial cells, which would be cultured under specific conditions to induce the expression of the synthase. The host's metabolic machinery would supply the FPP, which the heterologously expressed enzyme would then convert into the pinguisane scaffold, and potentially this compound if the synthase is multifunctional. If additional modifying enzymes are required, their corresponding genes would also be co-expressed in the same host.

The choice of host can significantly impact the production levels and the functionality of the expressed enzymes. S. cerevisiae is often favored for expressing eukaryotic genes, such as those from plants, as it possesses the necessary cellular machinery for post-translational modifications that may be required for enzyme activity. sysbio.se

Below is a table summarizing successful heterologous expression of various sesquiterpenes in microbial hosts, which serves as a blueprint for the potential production of this compound.

| Sesquiterpene Product | Host Organism | Key Enzyme(s) Expressed | Titer | Reference |

| Amorphadiene | Escherichia coli | Amorphadiene synthase | >100 mg/L | nih.gov |

| α-Santalene | Saccharomyces cerevisiae | Santalene synthase, tHMG1 | 88-fold improvement | sysbio.se |

| (+)-Zizaene | Escherichia coli | (+)-Zizaene synthase | Not specified | mdpi.com |

| Cubebol (B1253545) | Saccharomyces cerevisiae | Cubebol synthase | ~85% increase | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Pathway Engineering for Enhanced this compound Yields

Once heterologous production of this compound is established, the initial yields are often low and not commercially viable. Therefore, extensive pathway engineering is required to optimize the metabolic flux towards the target molecule. nih.gov The primary goal is to increase the intracellular pool of the precursor FPP and efficiently channel it towards this compound synthesis while minimizing its diversion into competing pathways.

Key strategies for enhancing sesquiterpenoid yields in engineered microbes include:

Enhancing Precursor Supply: The native production of FPP in both E. coli and S. cerevisiae is tightly regulated. A common strategy to boost FPP levels is to overexpress key enzymes in the MVA or MEP pathways. nih.gov For instance, in S. cerevisiae, overexpression of a truncated, deregulated version of HMG-CoA reductase (tHMG1), a key rate-limiting enzyme in the MVA pathway, has been shown to significantly increase the production of various sesquiterpenes. sysbio.senih.gov Similarly, in E. coli, overexpression of genes from the MEP pathway can enhance the supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of FPP. nih.gov

Downregulation of Competing Pathways: FPP is a crucial metabolic branch point. In S. cerevisiae, a significant portion of FPP is naturally directed towards sterol biosynthesis, initiated by the enzyme squalene (B77637) synthase (ERG9). nih.gov Downregulating the expression of the ERG9 gene can redirect the metabolic flux from sterol production to the desired sesquiterpene. nih.gov

Codon Optimization and Enzyme Engineering: The efficiency of the heterologously expressed enzymes can be improved. Codon optimization of the synthase gene to match the codon usage bias of the host organism can enhance protein expression levels. semanticscholar.org Furthermore, protein engineering techniques can be employed to improve the catalytic efficiency and stability of the sesquiterpene synthase. nih.gov

Balancing Cofactor Availability: The biosynthesis of terpenoids is an energy and redox-intensive process, requiring ATP and NADPH. Engineering the central carbon metabolism to increase the supply of these cofactors can further boost production. For example, deleting the gene for NADPH-dependent glutamate (B1630785) dehydrogenase (GDH1) in S. cerevisiae was shown to increase the availability of NADPH for the MVA pathway, leading to an 85% increase in cubebol production. nih.govresearchgate.net

The following table outlines common pathway engineering strategies and their impact on the production of various sesquiterpenoids, which could be hypothetically applied to enhance this compound yields.

| Engineering Strategy | Target | Host Organism | Sesquiterpene Product | Impact on Yield | Reference |

| Overexpression of tHMG1 | MVA Pathway | Saccharomyces cerevisiae | α-Santalene | Significant increase | sysbio.se |

| Downregulation of ERG9 | Competing Pathway | Saccharomyces cerevisiae | Amorphadiene | Dramatic improvement | nih.gov |

| Deletion of GDH1 | Cofactor Availability | Saccharomyces cerevisiae | Cubebol | ~85% increase | nih.govresearchgate.net |

| Co-expression of HMGR and IPK | MVA Pathway | Nicotiana benthamiana (transient) | Nerolidol | 5.7-fold and 2.9-fold increase, respectively | frontiersin.org |

This table is interactive and can be sorted by clicking on the column headers.

By applying a combination of these well-established heterologous expression and metabolic engineering strategies, it is highly feasible to develop microbial cell factories for the sustainable and high-yield production of this compound, overcoming the limitations of its extraction from natural sources.

Chemical Synthesis and Derivatization Strategies for Pinguisenol

Total Synthesis Approaches to Pinguisenol

The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies to construct the sterically congested carbocyclic core. These approaches provide elegant solutions to controlling the relative and absolute stereochemistry of the molecule.

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. uniurb.it For this compound, the primary challenge lies in the stereocontrolled formation of the bicyclic system and the installation of its four contiguous stereocenters.

A common retrosynthetic strategy involves simplifying the pinguisane skeleton by disconnecting key bonds to reveal more manageable precursors. Several distinct retrosynthetic blueprints have been reported:

Cyclopentane Ring Annulation: One approach disconnects the five-membered ring from the six-membered ring. Schinzer and co-workers envisioned the key bicyclic ketone intermediate 4 as a precursor to this compound. acs.org This ketone could be formed via an α-carbonyl radical cyclization of an iodo ketone precursor 5 . This precursor, in turn, can be traced back to the naturally occurring monoterpene (R)-(+)-pulegone (7 ), which serves as a chiral starting material. acs.org

Intramolecular Cyclopropanation: An alternative strategy reported by Srikrishna and coworkers involves an intramolecular cyclopropanation of a diazo ketone to form a tricyclic intermediate 7 . researcher.lifersc.org This key tricyclic ketone can then undergo a regioselective reductive cleavage of the cyclopropane (B1198618) ring to establish the bicyclo[4.3.0]nonane core. The diazo ketone precursor is constructed using an orthoester Claisen rearrangement, starting from either (R)-carvone or Hagemann's ester. psu.eduresearcher.lifersc.orgrsc.org

Unified Approach via Chiral Building Block: A more recent strategy employs a versatile chiral building block (11 ), derived from (R)-pulegone, which can be elaborated to synthesize not only this compound but also other related pinguisane sesquiterpenoids like acutifolone A. acs.orgnih.gov The retrosynthesis hinges on a regioselective cyclopropane ring-opening reaction of intermediate 14 as the key transformation to construct the bicyclic framework. acs.org

| Retrosynthetic Strategy | Key Disconnection (Bond Cleavage) | Forward Synthetic Reaction | Starting Material | Reference |

|---|---|---|---|---|

| α-Carbonyl Radical Cyclization | Cα-Cδ bond in hydrindanone system | α-Carbonyl Radical Cyclization | (R)-(+)-Pulegone | acs.org |

| Intramolecular Cyclopropanation | Bonds forming the bicyclo[4.3.0]nonane core | Reductive Cyclopropane Ring Cleavage | (R)-Carvone or Hagemann's Ester | researcher.lifersc.orgrsc.org |

| Unified Approach | C-C bond within the five-membered ring | Regioselective Cyclopropane Ring Opening | (R)-Pulegone | acs.orgnih.gov |

Achieving the correct stereochemistry is paramount in the synthesis of this compound. Synthetic chemists have utilized both enantiospecific approaches, which use a chiral starting material, and stereoselective reactions that create new stereocenters with a high degree of control.

Enantiospecific Approaches: A prevalent strategy is to begin the synthesis from a readily available chiral natural product, a method known as a chiral pool synthesis. This embeds the desired absolute stereochemistry from the outset.

(R)-(+)-Pulegone: This has been used as a starting material to accomplish enantiospecific formal syntheses of (−)-pinguisenol. acs.orgacs.orgacs.org

(R)-Carvone: This monoterpene has served as the chiral precursor for the enantiospecific total synthesis of (+)-pinguisenol. researcher.lifersc.orgresearchgate.net

Hajos–Parrish-type ketone: An enantioselective approach starting from this well-known chiral building block has led to the total synthesis of natural (-)-pinguisenol. ias.ac.in

Stereoselective Methodologies: Several key reactions have been instrumental in controlling the relative stereochemistry during the construction of the pinguisane skeleton.

| Reaction | Description | Reference |

|---|---|---|

| Orthoester Claisen Rearrangement | A thermal rearrangement used to stereospecifically create a quaternary carbon center. | psu.eduresearcher.lifersc.orgrsc.org |

| Intramolecular Diazo Ketone Cyclopropanation | Used to form a tricyclic system, setting up the vicinal quaternary carbon atoms. | psu.edursc.orgrsc.org |

| Furukawa's modified Simmons–Smith Cyclopropanation | A stereoselective method for forming a cyclopropane ring on an allylic alcohol. | acs.orgnih.govias.ac.in |

| Diastereoselective Hydrogenation | Reduction of a double bond, often guided by an existing stereocenter, sometimes performed in a flow reactor for improved control. | acs.orgias.ac.in |

| PCC-mediated 1,3-oxidative transposition | A sequence to transpose functionality within the molecule while maintaining stereochemical integrity. | acs.orgias.ac.in |

| α-Carbonyl Radical Cyclization | A key step to form the hindered hydrindanone core in an enantiospecific manner. | acs.orgacs.org |

The total syntheses of this compound showcase both linear and more unified, convergent-style approaches.

Linear Syntheses: The syntheses starting from Hagemann's ester or (R)-carvone, which proceed through sequential steps of Claisen rearrangement, cyclopropanation, and ring cleavage, can be classified as predominantly linear. psu.eduresearcher.lifersc.org For instance, Srikrishna's formal synthesis involves a sequence where the starting material is progressively elaborated without the coupling of large, pre-synthesized fragments. rsc.org

Semisynthetic Modifications of this compound

Semisynthesis uses compounds isolated from natural sources as starting points to create novel molecules, often to improve properties or study structure-activity relationships. eupati.euwikipedia.org While this compound itself is not typically available in large quantities for direct modification, synthetic intermediates derived from natural precursors have been used to generate analogues.

The total synthesis pathways developed for this compound have provided access to advanced intermediates that can be diverted to create structural analogues. This approach, a form of synthetic elaboration rather than traditional semisynthesis from an isolated product, allows for systematic modification of the pinguisane scaffold.

Researchers have noted that the key bicyclic ketone intermediate 4 in their formal synthesis of this compound could be a valuable precursor for synthesizing other members of the pinguisane family, such as deoxopinguisone and pinguisanene. acs.org

In a unified synthesis of several pinguisanes, a C-6 ester analogue of this compound was created from the key intermediate 12 through hydrogenation and vinylation reactions. acs.org This demonstrates how synthetic intermediates can serve as platforms for generating novel derivatives that are not directly accessible from natural sources.

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.govrsc.org Enzymes can perform highly specific transformations (regio- and stereoselective) on complex molecules under mild conditions, often avoiding the need for cumbersome protection and deprotection steps common in traditional organic synthesis. mdpi.com This strategy is increasingly used for the efficient synthesis of complex natural products and their derivatives. nih.govfrontiersin.org

Despite the power of this methodology for creating molecular diversity, there are no specific reports in the surveyed literature of chemoenzymatic strategies being applied to the synthesis or modification of this compound or its immediate precursors. The development of such methods could, in the future, provide a powerful tool for generating novel this compound derivatives by, for example, selectively hydroxylating the pinguisane core or modifying its side chains.

Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS) Applied to this compound Core Structures

The exploration of novel biological activities and the optimization of lead compounds often necessitate the synthesis of a large and diverse collection of molecules. Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies employed in modern drug discovery and chemical biology to efficiently generate such libraries of compounds. researchgate.netwikipedia.org While the direct application of these high-throughput synthetic methodologies to the this compound core is not extensively documented in dedicated studies, the principles of these approaches provide a conceptual framework for the potential generation of this compound-based compound libraries.

The primary goal of combinatorial chemistry is to rapidly produce a large number of analogs of a specific lead compound, often by systematically varying the appendages around a common molecular scaffold. units.it In contrast, diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that cover a broad range of chemical space, often leading to the discovery of entirely new scaffolds with novel biological functions. researchgate.netcam.ac.uk

A successful DOS strategy typically focuses on generating three main types of diversity:

Appendage Diversity: This involves the introduction of various functional groups at different positions on the molecular scaffold.

Stereochemical Diversity: This aims to create all possible stereoisomers of a molecule to explore the impact of three-dimensional orientation on biological activity.

Skeletal Diversity: This is the most challenging aspect of DOS and involves the creation of different molecular backbones from a common starting material. cam.ac.uk

The this compound scaffold, with its unique tricyclic structure, presents several potential points for diversification that could be exploited in a combinatorial or DOS approach. Key functional groups, such as the hydroxyl group, and various positions on the carbon skeleton could serve as handles for chemical modification.

Structure Activity Relationship Sar Studies and Molecular Probing of Pinguisenol

Design and Synthesis of Pinguisenol Analogues for SAR Profiling

The cornerstone of any SAR study is the generation of a library of structural analogues. oncodesign-services.com This can be achieved through total synthesis, semi-synthetic modification of the natural product, or isolation of related compounds from natural sources. While extensive synthetic libraries of this compound analogues for SAR profiling are not widely documented, the principles of their design are well-established. The total synthesis of this compound provides a foundational route that can be adapted to create derivatives with modified functional groups at various positions on its bicyclo[4.3.0]nonane skeleton. rsc.org

A practical source of analogues for initial SAR studies comes from the natural diversity of related compounds. Liverworts, the primary source of this compound, produce a wide array of pinguisane sesquiterpenoids. researchgate.net A notable study on the Chinese liverwort Trocholejeunea sandvicensis led to the isolation of nine new pinguisane sesquiterpenoids, alongside three previously known compounds. figshare.comnih.gov These natural analogues, featuring variations in oxygenation patterns, stereochemistry, and functional groups such as amides, provide a valuable starting point for SAR analysis. figshare.comnih.gov The anti-inflammatory activity of these compounds was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. figshare.comnih.gov This collection of structurally related compounds with corresponding activity data is precisely the information needed to begin building an SAR model.

| Compound Name | Key Structural Features | NO Production Inhibition (%) at 50 μM |

|---|---|---|

| Trocholejeunol A (1) | Highly oxygenated pinguisane | 83.15 |

| Trocholejeunol I (9) | Pinguisane with furanone moiety | 83.54 |

| This compound (10) | Known pinguisane alcohol | 96.28 |

| Trocholejeunol G (7) | Pinguisane amide | Data not specified as highly active |

| Trocholejeunol H (8) | Pinguisane amide | Data not specified as highly active |

Identification of this compound Pharmacophores and Key Structural Motifs

A pharmacophore is an abstract concept describing the three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov Identifying these features within a series of active compounds like this compound and its analogues allows for the rational design of new, potentially more potent molecules.

While a specific pharmacophore model for this compound has not been published, SAR studies on the broader class of pinguisane-type sesquiterpenoids have identified key structural motifs responsible for certain biological activities. For instance, a study on cytotoxic pinguisanes revealed that the presence of a β-hydroxycarbonyl system is a crucial feature for activity against human leukemia and carcinoma cell lines. nih.gov This motif, consisting of a hydroxyl group two carbons away from a carbonyl group, likely plays a key role in target binding.

Based on the activities of this compound and its natural analogues, a hypothetical pharmacophore model for its anti-inflammatory action can be proposed. figshare.comnih.gov Key features would likely include:

Hydrogen Bond Donors/Acceptors: The hydroxyl group of this compound is a prime candidate for hydrogen bonding with a target protein.

Hydrophobic Features: The core bicyclic alkane skeleton provides a significant hydrophobic volume, likely essential for fitting into a binding pocket.

| Pharmacophoric Feature | Corresponding Structural Motif in this compound | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | C-9 Hydroxyl Group | Interaction with polar residues (e.g., Asp, Glu, Ser) in a binding site |

| Hydrophobic Center | Bicyclo[4.3.0]nonane core | Van der Waals interactions within a hydrophobic pocket |

| Hydrophobic Group | Four cis-oriented Methyl Groups | Shape-specific hydrophobic interactions |

| Key Structural Motif (for cytotoxicity) | β-Hydroxycarbonyl System (in other pinguisanes) nih.gov | Specific binding and potential covalent interaction |

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Computational methods can formalize the relationships observed in SAR studies into predictive models. oncodesign-services.com Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, uses statistical methods to create a mathematical equation that relates the chemical structure of a compound to its biological activity. oncodesign-services.com

For this compound, a QSAR model could be developed using the activity data from its natural analogues. figshare.comnih.gov The process would involve:

Descriptor Calculation: For each analogue, a set of numerical values, or "descriptors," is calculated. These can represent various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and steric properties (molecular volume).

Model Building: A statistical method, like multiple linear regression or machine learning algorithms, is used to find the best correlation between a subset of these descriptors and the measured biological activity (e.g., IC₅₀ for NO inhibition). oncodesign-services.com

Although a specific QSAR model for this compound is not available in the literature, the principle can be illustrated. A hypothetical QSAR study on this compound analogues might reveal that anti-inflammatory activity is positively correlated with a specific molecular shape descriptor and negatively correlated with the molecule's polarity, suggesting that a bulky, less polar compound is more effective. Such a model provides a quantitative hypothesis that can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

| Compound | Descriptor 1 (e.g., Hydrophobicity) | Descriptor 2 (e.g., Steric Bulk) | Biological Activity (e.g., 1/IC₅₀) |

|---|---|---|---|

| This compound | 3.5 | 150 ų | 0.95 |

| Analogue 1 | 3.2 | 145 ų | 0.80 |

| Analogue 2 | 4.0 | 160 ų | 1.20 |

| Analogue 3 | 3.6 | 175 ų | 1.15 |

This compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study that target's function in complex biological systems like cells or whole organisms. nih.gov Given this compound's demonstrated biological activities, it represents a promising starting point for the development of such a tool. ontosight.ai To function as a probe, the parent molecule must be modified, typically by attaching a reporter group (like a fluorophore or biotin) and/or a reactive group for covalent bonding, without significantly diminishing its affinity for the target. rsc.org

Affinity-based chemical probes are designed to directly capture and identify the protein targets of a bioactive compound. rsc.org A this compound-based affinity probe would involve chemically attaching a linker to a position on the molecule that is not critical for its biological activity. This linker would terminate in a reporter tag, most commonly biotin.

The workflow for using such a probe in a chemoproteomics experiment would be:

Probe Synthesis: A this compound-biotin conjugate is synthesized.

Target Capture: The probe is incubated with a complex protein mixture, such as a cell lysate. It binds to its specific protein target(s).

Enrichment: The probe-protein complexes are captured on streptavidin-coated beads, which have a very high affinity for biotin. Unbound proteins are washed away.

Identification: The captured proteins are eluted from the beads and identified using mass spectrometry.

This approach has been successfully used for other sesquiterpenoids to identify novel cellular targets. nih.gov For this compound, this would be a powerful method to deorphanize its mechanism of action for its anti-inflammatory or other effects.

Activity-Based Protein Profiling (ABPP) is a distinct chemoproteomic technology that uses reactive chemical probes to profile the functional state of entire enzyme families directly in native biological systems. acs.orgnih.gov An ABPP probe typically consists of a reactive group ("warhead") that forms a covalent bond with a catalytically active residue in an enzyme's active site, a tag for detection, and sometimes a scaffold that directs the probe to a particular enzyme class. acs.org

Developing a bespoke ABPP probe from the this compound scaffold would be a complex undertaking, requiring the incorporation of a suitable reactive group targeted at a specific enzyme class. A more immediate application of ABPP would be in a competitive format. acs.org In this setup:

A cell or tissue lysate is pre-incubated with this compound.

A broad-spectrum ABPP probe that targets a large family of potentially relevant enzymes (e.g., serine hydrolases) is added.

If this compound binds to and blocks the active site of a particular enzyme, the ABPP probe will be unable to label it.

By comparing the protein labeling profile with and without this compound using quantitative mass spectrometry, the specific enzyme(s) that this compound interacts with can be identified.

This competitive ABPP approach is a powerful tool for target identification and validation, revealing not only the primary target but also potential off-targets, thereby providing a comprehensive view of the compound's selectivity across a proteome. rsc.org

Investigation of Pinguisenol S Biological Activities and Molecular Mechanisms of Action

In Vitro Cellular and Biochemical Assays for Pinguisenol Activity

In vitro studies form the foundation of understanding a compound's biological effects, providing a controlled environment to dissect its interactions with biological systems. For this compound, these assays have begun to shed light on its potential as a modulator of key cellular processes.

Enzyme Modulation (Inhibition/Activation) Studies

The ability of a compound to modulate the activity of enzymes is a common mechanism of action for therapeutic agents. Assays to determine enzyme inhibition, such as kinase assays or protease inhibition assays, are standard in drug discovery. mdpi.comprotocols.io For instance, the inhibition of enzymes like cyclooxygenase (COX) is a key mechanism for anti-inflammatory drugs. mdpi.com Similarly, inhibiting bacterial enzymes such as DNA gyrase is a strategy for developing antibiotics. inspiralis.com

While the broader class of pinguisane sesquiterpenoids, to which this compound belongs, is recognized for anticancer and antibiotic activities, specific studies detailing the direct inhibition or activation of particular enzymes by isolated this compound are not extensively documented in the reviewed scientific literature. colab.wsmdpi.com The anticancer effects of related compounds often involve targeting enzymes crucial for cell proliferation and survival, such as protein kinases or enzymes involved in DNA repair. mdpi.com Further research is required to identify specific enzyme targets of this compound and quantify its inhibitory or activatory potency (e.g., by determining IC₅₀ or Kᵢ values).

Receptor Binding and Ligand-Target Interactions

The interaction of a compound with cellular receptors is a critical step in initiating a biological response. nih.gov These interactions can be predicted using computational models and validated through experimental binding assays. mdpi.combiorxiv.org

A computational, or in silico, study investigated the potential interaction of this compound with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a significant role in regulating gene expression involved in metabolism and inflammation. The virtual screening study used docking simulations to predict the binding affinity of this compound to the PPAR-γ receptor. The results, including the Glide score (a measure of binding affinity), suggest a potential interaction. maebashi-it.ac.jp However, it is important to note that these are computational predictions, and experimental validation through methods like radioligand binding assays would be necessary to confirm the affinity and determine binding constants like the dissociation constant (Kd). biorxiv.orgnih.gov

| Compound | Target Receptor | Computational Method | Predicted Binding Score (Glide Score kcal/mol) |

| This compound | PPAR-γ | Molecular Docking | -4.992 |

This table presents data from a computational virtual screening study. The Glide score indicates the predicted binding affinity, with more negative values suggesting stronger interaction. This data has not been experimentally validated. maebashi-it.ac.jp

Cell-Based Phenotypic Screening (e.g., cell proliferation, migration, differentiation)

Phenotypic screening involves testing a compound's effect on whole cells to observe changes in their behavior or phenotype, such as proliferation, migration, or death. nih.govnih.govnih.gov These assays are crucial for identifying compounds with potential anticancer activity. nih.gov A key metric derived from these screens is the half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. nih.govvisikol.com

This compound belongs to a class of sesquiterpenoids that have demonstrated biological activities, including anticancer effects in various studies. colab.wsunit.no Assays such as the MTT assay are commonly used to measure a compound's impact on cancer cell proliferation and to determine its IC₅₀ value. nih.govresearchgate.net While the compound class is known to be active, specific IC₅₀ values for this compound against a panel of cancer cell lines are not detailed in the reviewed literature. Such data would be essential for quantifying its potency and selectivity.

| Cell Line | Assay Type | Measured Parameter | This compound IC₅₀ |

| Example: Human Colon Cancer (HCT-116) | MTT Proliferation Assay | Cell Viability | Data Not Available |

| Example: Human Breast Cancer (MCF-7) | MTT Proliferation Assay | Cell Viability | Data Not Available |

| Example: Human Lung Cancer (A549) | Wound Healing Assay | Cell Migration | Data Not Available |

This table is a conceptual representation of how data from cell-based phenotypic screening for this compound would be presented. Specific experimental data for this compound was not available in the reviewed sources.

Modulation of Cellular Signaling Pathways by this compound

Many bioactive compounds exert their effects by modulating intracellular signaling pathways, which are complex networks that control cellular functions. jrespharm.com A key pathway implicated in inflammation is the Nuclear Factor-kappaB (NF-κB) pathway. wikipedia.orgmdpi.com NF-κB is a protein complex that, when activated by pro-inflammatory stimuli, moves to the nucleus and promotes the transcription of genes involved in the inflammatory response, including cytokines and chemokines. wikipedia.orgdovepress.com

This compound is reported to have anti-inflammatory properties. unit.no The mechanism for this activity is likely linked to the inhibition of the NF-κB signaling cascade. Evidence suggests that extracts containing pinguisane-type compounds can inhibit the NF-κB pathway. dovepress.com By preventing the activation and nuclear translocation of NF-κB, this compound could decrease the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. nih.govnih.gov This modulation represents a significant aspect of its molecular mechanism of action.

In Vivo Preclinical Models (Non-Human) for this compound Efficacy

In vivo studies in non-human preclinical models are a mandatory step in drug development, designed to evaluate a compound's efficacy and safety in a whole, living organism before it can be considered for human trials. labforward.iotd2inc.comiaea.org These studies use model organisms, such as mice or rats, to understand how the compound behaves in a complex biological system. nih.govnih.gov

Assessment in Model Organisms

Despite the promising profile of this compound based on in vitro and computational data, dedicated in vivo studies assessing its efficacy in animal models for conditions like inflammation or cancer were not identified in the reviewed scientific literature. Such studies would be crucial to validate the in vitro findings and determine if the compound maintains its activity and has a favorable safety profile within a complete physiological system.

Pharmacodynamic Evaluation at the Organismal Level

This compound is a pinguisane-type sesquiterpenoid derived from liverworts, which are nonvascular plants taxonomically positioned between algae and pteridophytes. nih.govgla.ac.uk These liverworts, particularly from the Porella species, produce a variety of terpenoids that have demonstrated a wide spectrum of biological activities. nih.govacs.org Research has indicated that extracts from these organisms possess anticancer, antifeedant, antimicrobial, and allergenic properties. nih.govresearchgate.net this compound itself is noted for its potential anti-inflammatory, antioxidant, and antimicrobial effects. ontosight.ai These activities make it a subject of interest for the development of new therapeutic agents, especially for conditions related to inflammation and oxidative stress. ontosight.ai The evaluation of these effects at the organismal level is a critical step in understanding the compound's potential applications. Such studies would investigate the physiological and biochemical effects of this compound on a whole living organism, exploring the mechanisms by which its observed biological activities manifest in vivo.

Target Engagement Studies in Animal Models

Following the identification of biological activity, target engagement studies are crucial to confirm that a bioactive compound interacts with its intended molecular target within a living organism. While this compound has been identified as a bioactive natural product with several potential therapeutic properties, detailed reports of specific target engagement studies in animal models are not extensively available in the reviewed literature. ontosight.ai Such investigations are essential for validating the compound's mechanism of action and would typically involve administering this compound to an animal model of a specific disease (e.g., an inflammation or cancer model) and subsequently measuring the direct interaction with its putative target protein. These studies help bridge the gap between in vitro activity and in vivo efficacy.

Molecular Target Identification and Validation for this compound's Actions

A significant challenge in the development of natural products as therapeutic agents is the precise identification and validation of their molecular targets. nih.gov For this compound, the exact protein or proteins through which it exerts its biological effects are not yet definitively confirmed. plantaedb.com The process of identifying the direct binding partners of a small molecule is known as target deconvolution. nih.gov This can be achieved through a combination of direct biochemical methods, computational predictions, and genetic interaction studies. nih.gov

Proteomic and Genomic Approaches to Target Deconvolution

Modern "omics" technologies are powerful tools for the unbiased identification of molecular targets for bioactive compounds. wayne.edu Proteomics, the large-scale study of proteins, can be used to observe global changes in protein expression or modification in response to a compound. fiu.edu Techniques such as chemical proteomics and thermal proteome profiling allow for the identification of direct protein-drug interactions within the cell's native environment.

Genomic approaches, including genome-wide screening with technologies like RNA interference (RNAi), can identify genes that are essential for a compound's activity, thereby pointing to potential targets or pathways. nih.gov The integration of proteomic and genomic data provides a comprehensive view of a compound's mechanism of action. olink.com While these methods are ideally suited for elucidating this compound's targets, specific studies applying these large-scale approaches to this compound have not been detailed. However, computational prediction tools have generated a list of potential targets based on the molecule's structure. plantaedb.com These predictions, while requiring experimental validation, offer a valuable starting point for investigation. plantaedb.com

Table 1: Computationally Predicted Molecular Targets for this compound (Note: These are computational predictions and await experimental validation)

| Predicted Target Name | UniProt ID | Model Accuracy | Source |

|---|---|---|---|

| Cannabinoid CB2 receptor | P34972 | 97.25% | plantaedb.com |

| Protein tyrosine kinase 2 beta | Q14289 | 91.03% | plantaedb.com |

| Nuclear factor NF-kappa-B p105 subunit | P19838 | 96.09% | plantaedb.com |

| Phosphodiesterase 3A | Q14432 | 92.94% | plantaedb.com |

| Mineralocorticoid receptor | P08235 | 100.00% | plantaedb.com |

| Monoamine oxidase A | P21397 | 91.49% | plantaedb.com |

| FK506-binding protein 1A | P62942 | 97.05% | plantaedb.com |

| DNA-(apurinic or apyrimidinic site) lyase | P27695 | 91.11% | plantaedb.com |

Genetic Manipulation and Knockout Studies

Mechanistic Insights into this compound's Biological Effects

Understanding the full mechanism of action of a compound involves not only identifying its direct target but also mapping the subsequent cellular events it triggers. This includes the elucidation of the downstream signaling pathways that are modulated following target engagement.

Elucidation of Downstream Signaling Cascades

Signaling cascades are the cell's internal communication networks that transmit information from a receptor to elicit a specific cellular response. nih.gov Modulating these cascades is a common mechanism for therapeutic agents. Research on a compound related to this compound has provided initial insights into a potential mechanism of action for this class of sesquiterpenes. researchgate.net A study showed that a pinguisane-type compound suppressed the autophosphorylation of the Met receptor tyrosine kinase. researchgate.net This inhibition subsequently blocked the downstream signaling cascade involving key proteins such as Gab-1, PLC-γ, FAK, Akt, STAT3, and ERK. researchgate.net Notably, the study observed complete inhibition of the phosphorylation of STAT3 and ERK in MKN45 gastric cancer cells, suggesting that the disruption of these specific pathways may be central to the compound's biological activity. researchgate.net

Table 2: Inhibited Downstream Signaling Proteins by a Pinguisane-Related Compound

| Inhibited Protein/Pathway Component | Function | Finding | Source |

|---|---|---|---|

| Met | Receptor Tyrosine Kinase | Suppressed autophosphorylation | researchgate.net |

| Gab-1 | Scaffolding protein | Downstream signaling suppressed | researchgate.net |

| PLC-γ | Phospholipase C gamma | Downstream signaling suppressed | researchgate.net |

| FAK | Focal Adhesion Kinase | Downstream signaling suppressed | researchgate.net |

| Akt | Protein Kinase B | Downstream signaling suppressed | researchgate.net |

| STAT3 | Signal Transducer and Activator of Transcription 3 | Complete inhibition of phosphorylation | researchgate.net |

| ERK | Extracellular signal-regulated kinase | Complete inhibition of phosphorylation | researchgate.net |

Advanced Analytical Methodologies for Pinguisenol Detection and Quantification

Bioanalytical Method Development and Validation for Pinguisenol in Complex Matrices

Detailed, validated bioanalytical methods for the specific quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates are not extensively documented in the current scientific literature. The development of such methods is crucial for pharmacokinetic and toxicokinetic studies. While general approaches for the analysis of sesquiterpenoids in biological fluids have been established, specific applications to this compound are not described. nih.gov

Specific protocols for the extraction of this compound from biological matrices using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) have not been published. However, these techniques are standard for the sample preparation of other sesquiterpenoids and natural products from complex samples like human plasma and urine. nih.govdmbj.org.rssigmaaldrich.com

For sesquiterpenoids in general, LLE is often employed to separate analytes from the aqueous biological matrix into an immiscible organic solvent. scielo.brresearchgate.net For example, a method for determining the sesquiterpenoid β-elemene in human plasma utilized an n-hexane-based LLE. researchgate.net Another approach for plasma samples involves LLE with ethyl acetate, followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase before analysis. scielo.br

SPE is another common technique for sample clean-up and concentration. For instance, SPE on a C18 cartridge has been used for the extraction of various compounds from diluted serum samples. researchgate.net For the analysis of drugs of abuse in urine, a hydrophilic-lipophilic balanced (HLB) polymer SPE phase is effective for extracting a wide range of compounds from aqueous matrices. sigmaaldrich.com Such a technique could potentially be adapted for this compound.

Table 1: General Sample Preparation Techniques for Analytes in Biological Matrices

| Technique | Principle | Common Solvents/Sorbents | Application Example (General) |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases (aqueous sample and organic solvent). | Ethyl acetate, n-hexane, methyl tert-butyl ether. scielo.brresearchgate.netnih.gov | Extraction of drugs or metabolites from plasma or urine. scielo.brnih.gov |

There are no specific, validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) methods reported for the quantification of this compound. The identification of this compound in plant extracts is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

However, LC-MS, and particularly UHPLC-MS/MS, is a powerful and widely used tool for the analysis of other natural products, including various classes of sesquiterpenoids, in biological samples due to its high sensitivity and specificity. nih.govresearchgate.netmdpi.com For example, a UHPLC-MS/MS method was developed for the simultaneous quantification of seven opioids in different human tissues, demonstrating the technique's capability for analyzing small molecules in complex matrices. mdpi.com The separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.net The development of a similar method would be a logical step for future pharmacokinetic studies of this compound.

Specific details on the optimization of detection systems for this compound analysis are absent from the literature. For related compounds, LC-MS methods coupled with an electrospray ionization (ESI) source are common for the identification and quantification of sesquiterpenoids. researchgate.net The mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis to enhance sensitivity and selectivity. nih.gov The optimization process would typically involve adjusting parameters such as capillary voltage, cone voltage, and collision energy to achieve the most stable and abundant signal for the parent ion and its characteristic product ions.

Metabolomic Profiling of this compound and its Biotransformation Products

There are no dedicated studies on the metabolomic profiling of this compound or the identification and quantification of its biotransformation products in biological systems. Research into the metabolism of other sesquiterpenes provides a framework for how such studies might be conducted.

No specific metabolites of this compound have been identified in published research. Studies on other sesquiterpene lactones using human liver microsomes have shown that metabolic transformations often include hydroxylation, hydration, carboxylation, and methylation, followed by Phase II conjugation to form glucuronides. nih.gov A study on the in vitro metabolism of the sesquiterpenoid cedrol (B397079) by recombinant human cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP1A2) identified hydroxylated metabolites. tandfonline.com An in silico study predicted that this compound might be metabolized by the liver enzyme CYP3A4, but this has not been experimentally verified. dmbj.org.rs The identification of metabolites is typically carried out using high-resolution mass spectrometry techniques like LC-Q-TOF-MS/MS, which can determine the elemental composition of metabolites and provide structural information through fragmentation patterns. nih.govnih.gov

As no metabolites of this compound have been identified, there is consequently no information available on their quantification in biological systems. The development of quantitative assays would require the synthesis and purification of metabolite standards, followed by the development and validation of a specific and sensitive analytical method, likely based on UHPLC-MS/MS. mdpi.com A study on the metabolism of (2S)-pterosin A, a sesquiterpene, in rat urine involved quantitative HPLC analysis of the identified metabolites. nih.gov

Table 2: Common Metabolic Reactions for Sesquiterpenoids

| Metabolic Phase | Reaction Type | Enzyme Family Example | Resulting Product |

|---|---|---|---|

| Phase I | Hydroxylation | Cytochrome P450 (CYP) tandfonline.com | Hydroxylated metabolite |

| Phase I | Hydration | N/A | Hydrated metabolite nih.gov |

| Phase I | Carboxylation | N/A | Carboxylated metabolite nih.gov |

Isotopic Tracing for this compound Fate and Metabolism

Isotopic tracing is a powerful methodology used to track the movement and transformation of substances within a biological system. nih.govnih.gov This technique involves the use of isotopes, which are variants of a particular chemical element with a different number of neutrons. nih.gov By introducing a compound labeled with a specific isotope (a "tracer") into an organism, researchers can follow its metabolic pathway, determine its rate of appearance and clearance, and identify its metabolic byproducts. nih.govmdpi.com The isotopes can be either radioactive or stable. While radioactive isotopes are detectable through their decay, stable isotopes are non-radioactive and are differentiated based on their mass, offering a safe alternative for in vivo studies in humans. nih.govnih.gov

Currently, there is a notable absence of published research specifically detailing the use of isotopic tracing to investigate the fate and metabolism of this compound. Studies on this compound have predominantly focused on its synthesis and isolation from natural sources like liverworts. rsc.orgrsc.orgkeio.ac.jpacs.orgacs.orggla.ac.ukresearchgate.net However, the principles of isotopic tracing provide a clear framework for how such investigations could be designed and executed to elucidate the metabolic journey of this sesquiterpenoid.

A hypothetical study to trace the fate of this compound could involve synthesizing it with a stable isotope label, such as Carbon-13 (¹³C) or Deuterium (²H). For instance, uniformly labeled [U-¹³C₁₅]this compound could be produced. The choice of isotope and labeling position is crucial and depends on the specific metabolic questions being addressed. nih.gov

Once the labeled this compound is administered to a biological system (e.g., cell culture, animal model), its journey can be monitored over time. Analytical techniques such as mass spectrometry coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) would be employed to detect and quantify the labeled this compound and its metabolites in various biological samples like blood, urine, and tissues. mdpi.com This would allow for the determination of key pharmacokinetic parameters and the identification of metabolic products.

The primary goals of such a study would be to:

Determine the rate of absorption and distribution of this compound.

Identify the major metabolic pathways, such as oxidation, reduction, or conjugation.

Characterize the chemical structures of the resulting metabolites.

Quantify the rate of elimination of this compound and its metabolites from the body.

This information would be invaluable for understanding the biological activity and potential toxicological profile of this compound. While in-silico studies have predicted that this compound may be metabolized in the liver, potentially involving cytochrome P450 enzymes, empirical data from isotopic tracing studies are required for confirmation. hrpub.org

Hypothetical Research Findings from Isotopic Tracing of this compound

The following table illustrates the potential data that could be generated from a hypothetical isotopic tracing study of [U-¹³C₁₅]this compound in a rat model. This data is purely illustrative and not based on actual experimental results.

Ecological and Environmental Significance of Pinguisenol

Role of Pinguisenol in Inter-species Interactions

The primary ecological role of this compound and related pinguisane sesquiterpenoids appears to be defensive, mediating the liverwort's interactions with a range of other organisms, especially microorganisms and herbivores. tandfonline.comunn.edu.ng Liverworts thrive in moist, shaded environments where they are in constant contact with bacteria and fungi, making chemical defenses against these potential pathogens crucial for survival. mdpi.compreachbio.com

Research into the biological activities of compounds from Porella species provides strong evidence for this defensive role. Extracts from these liverworts, which are known to produce this compound and its derivatives, exhibit significant antimicrobial and antifungal properties. researchgate.netresearchgate.net While direct testing of pure this compound is limited in the literature, studies on closely related compounds and extracts containing them reveal specific mechanisms of interaction:

Antimicrobial and Antibiofilm Activity: A key survival strategy for microorganisms is the formation of biofilms, which are communities of cells that adhere to surfaces and are encased in a protective matrix. These structures are notoriously resistant to conventional antimicrobial agents. Some pinguisane-type sesquiterpenoids have demonstrated the ability to inhibit biofilm formation. researchgate.net For example, an investigation of compounds from the liverwort Porella chilensis—a known source of this compound—found that other terpenoids isolated from the plant inhibited the formation of biofilms by the human pathogen Pseudomonas aeruginosa. researchgate.net Furthermore, a computational analysis predicted that this compound itself possesses antibacterial activity against P. aeruginosa. nih.gov This suggests that by preventing biofilm formation, this compound may play a critical role in keeping the surface of the liverwort free from pathogenic microbial colonization. researchgate.net

Chemical Defense Against Herbivory: Sesquiterpenoids in plants are widely recognized as potent antifeedants that deter chewing insects and other herbivores. unn.edu.ng The production of these compounds in liverworts is considered a primary defense against being eaten. researchgate.netpreachbio.com While specific studies detailing the antifeedant properties of this compound are scarce, its structural class is strongly associated with this protective function in the broader plant kingdom.

Immunomodulatory Effects: Research on related pinguisanes, such as α-furanopinguisanol and furanopinguisanone from Porella cordaeana, has shown that these compounds can influence the immune cells of vertebrates. researchgate.net These molecules were found to have dose-dependent effects on rat splenocytes, either promoting a blast-like transformation or acting as a cytotoxic agent. researchgate.net This demonstrates that pinguisanes can have complex interactions with the biological systems of other organisms, reinforcing their role as bioactive chemical mediators.

Environmental Fate and Biodegradation of this compound

There is currently a lack of scientific studies focusing specifically on the environmental fate and degradation pathways of this compound. However, research on analogous cyclic sesquiterpenes, which share structural similarities, provides a strong basis for predicting its likely behavior in the environment. Based on this evidence, this compound is not expected to be a persistent environmental pollutant.

Sesquiterpenes are naturally occurring organic compounds that are generally susceptible to microbial degradation. nih.govdeepdyve.com A key study on the persistence of various cyclic sesquiterpenes in the aquatic environment found that many are readily biodegradable. nih.gov Using a standardized Organisation for Economic Co-operation and Development (OECD) 301F Manometric Respirometry test, several sesquiterpenes exceeded the 60% degradation threshold required to be classified as "not persistent." nih.govdeepdyve.com

Even for some complex sesquiterpenes that did not meet the stringent criteria for "ready biodegradability" within the 28-day test period, significant primary degradation was observed. nih.gov The researchers concluded that, given the stringency of the tests, it is expected that all the tested sesquiterpenes would be degraded under typical environmental conditions. nih.govdeepdyve.com Fungi, in particular, are known to possess diverse metabolic pathways capable of breaking down complex organic molecules, including other sesquiterpenoids like mycotoxins. unl.ptfrontiersin.org It is plausible that soil and water microorganisms play a significant role in the natural breakdown of this compound.

Table 1: Aerobic Biodegradation of Selected Cyclic Sesquiterpenes (OECD 301F Test)

| Compound | Carbon Skeleton Family | % Biodegradation (28 days) | Classification |

|---|---|---|---|

| α-Bisabolol | Bisabolane | >60% | Not Persistent |

| β-Caryophyllene | Caryophyllane | >60% | Not Persistent |

| α-Cedrene | Cedrane | >60% | Not Persistent |

| Cedrol (B397079) | Cedrane | >60% | Not Persistent |

| Longifolene | Longifolane | >60% | Not Persistent |

| δ-Cadinene | Cadinane | >60% | Not Persistent |

| α-Gurjunene | Guaiane | 51-56% | - |

| (-)-Thujopsene | Thujopsane | 51-56% | - |

| Germacrene D | Germacrane | 24% | - |